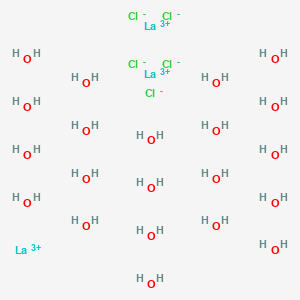
Trichloroiridium;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloroiridium;dihydrate can be synthesized through the reaction of iridium metal with chlorine gas at high temperatures, followed by hydration. The general reaction is as follows:
Ir+3Cl2→IrCl3
The resulting iridium(III) chloride is then hydrated to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation and crystallization to obtain the hydrated form .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloroiridium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Elemental iridium or lower oxidation state iridium compounds.
Substitution: Complexes with different ligands replacing chloride ions.
Wissenschaftliche Forschungsanwendungen
Trichloroiridium;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and hydrodeoxygenation.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of iridium-based catalysts for industrial processes.
Wirkmechanismus
The mechanism by which trichloroiridium;dihydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The iridium center can coordinate with different ligands, facilitating the transformation of substrates through oxidative addition, reductive elimination, and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium(III) chloride: Similar in composition but without the hydration component.
Ruthenium(III) chloride: Another transition metal chloride with similar catalytic properties.
Rhodium(III) chloride: Shares similar chemical behavior and applications.
Uniqueness
Trichloroiridium;dihydrate is unique due to its specific hydration state, which can influence its reactivity and solubility in various solvents. This makes it particularly useful in certain catalytic applications where the presence of water molecules is beneficial .
Eigenschaften
IUPAC Name |
trichloroiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Ir.2H2O/h6*1H;;;2*1H2/q;;;;;;2*+3;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIIBABXEHJEPJ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4Ir2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
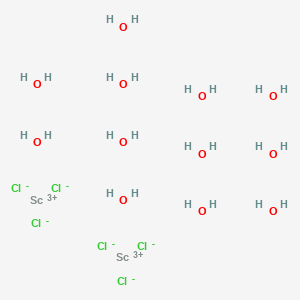
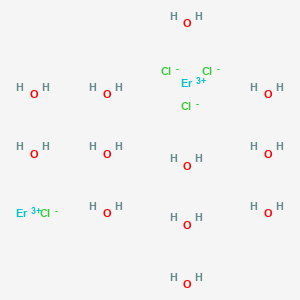


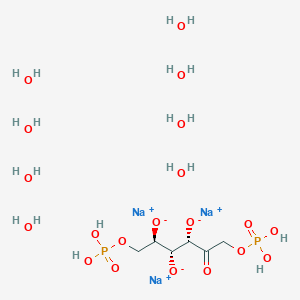


![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
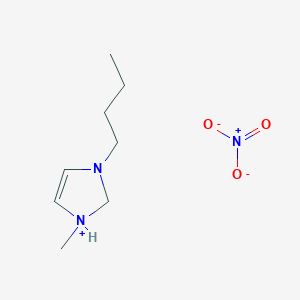
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)


